Famoxon

Descripción general

Descripción

Famoxadone: Discovery and Optimization

Famoxadone is a novel agricultural fungicide, commercialized as Famoxate, belonging to the oxazolidinone class of fungicides. It was developed to control a variety of plant pathogens across several classes, including Ascomycete, Basidiomycete, and Oomycete, which affect crops such as grapes, cereals, tomatoes, and potatoes. The compound originated from a precursor synthesized by Professor Detlef Geffken at the University of Bonn. Following the discovery of its fungicidal activity, DuPont initiated an extensive analog program, which led to the development of famoxadone and its commercial advancement in the early 1990s. The synthesis process and the structure-activity relationships that were pivotal in the discovery of famoxadone are detailed in the research .

Biological Mode of Action

Famoxadone operates as a broad-spectrum fungicide and is particularly effective against Plasmopara viticola and Phytophthora infestans. It inhibits sporangial differentiation, zoospore release, and causes zoospore lysis at very low concentrations. While it exhibits strong preventative control and has a residual activity of 7-10 days, it does not significantly affect disease control post-inoculation. Famoxadone's in vitro and in vivo activities complement those of cymoxanil, which has shorter residual activity but strong curative properties .

Mechanistic Differences in Inhibition

Famoxadone inhibits the mitochondrial ubiquinol:cytochrome c oxidoreductase by binding to the proximal niche of the quinol oxidation site. It displays characteristics of both type Ia and type Ic inhibitors. Famoxadone acts as a non-competitive inhibitor, while methoxyacrylate stilbene is a mixed-competitive inhibitor. The formation of an enzyme-substrate-inhibitor complex suggests substrate binding within the distal niche near the iron-sulfur protein and cytochrome c1. The binding of these inhibitors to the proximal niche affects the position of the iron-sulfur protein and the integrity of the distal substrate binding site .

Synthesis and Structural Analysis of the Active Enantiomer

The active S-(-)-enantiomer of famoxadone was synthesized through two different routes and analyzed both computationally and via X-ray crystallography. The molecule exhibits an extended conformation with flexibility due to the two terminal phenyl groups. In the crystal lattice, intermolecular hydrogen bonds are formed between the NH and the oxygen atoms of the heterocycle, which is indicative of the molecule's potential interactions in its biological targets .

Physical and Chemical Properties

While the provided papers do not explicitly detail the physical and chemical properties of famoxadone, the synthesis and structural analysis suggest that it has specific molecular interactions, such as hydrogen bonding, which could influence its solubility, stability, and reactivity. The extended conformation and flexibility of the molecule may also affect its ability to penetrate plant tissues and reach its target sites within the pathogens .

Aplicaciones Científicas De Investigación

pH-Controlled Drug Release

Famotidine, used as a model drug in a study by (Xu et al., 2009), demonstrated that hydroxypropyl methylcellulose phthalate (HPMCP) coating on mesoporous silica tablets can effectively control drug release in a pH-dependent manner. This application is particularly relevant in optimizing drug release systems in different parts of the gastrointestinal tract.

Antifungal and Antibiotic Properties

Famoxadone, an antibiotic used against plant pathogenic fungi, was shown by (Pember et al., 2005) to inhibit mitochondria ubiquinol:cytochrome c oxidoreductase. This finding highlights its potential for broader applications in managing plant diseases and possibly other applications where similar biochemical pathways are targeted.

Development of Communication Media

A study by (Rezkiani & Aprilia, 2023) introduced an alternative and augmentative communication media called "Famopa," designed for individuals with autism spectrum disorder. This development underscores the versatility of Famoxon-related research in addressing communication challenges in neurodevelopmental disorders.

Food Addiction Treatment

Famoxadone's role in treating food addiction was explored by (Leary et al., 2021). This systematic review highlights the potential of Famoxadone in managing symptoms and diagnoses of food addiction, suggesting its applicability beyond its primary use as an antifungal agent.

Agricultural Applications

(Andrieu et al., 2001) discussed how Famoxadone, under the trade name Famoxate®, acts as a broad-spectrum fungicide. Its effectiveness against pathogens like Plasmopara viticola and Phytophthora infestans highlights its significance in crop protection, enhancing agricultural productivity.

Diagnostic Applications

Research by (Teerinen et al., 2014) on a paper-based lateral flow assay for morphine, using Famoxon as a model analyte, indicates its potential in developing low-cost, portable diagnostics for drug abuse screening.

Mecanismo De Acción

Target of Action

Famoxon, also known as Famotidine, is a histamine H2 receptor antagonist . The primary target of Famoxon is the histamine H2 receptor, which plays a crucial role in the secretion of gastric acid . By inhibiting these receptors, Famoxon can effectively reduce the production of stomach acid .

Mode of Action

Famoxon works by competitively inhibiting histamine at the H2 receptors of the gastric parietal cells . This inhibition prevents histamine from stimulating the cells to produce gastric acid . Famoxon’s action is dose-dependent, with higher doses resulting in a longer duration of action and a greater inhibitory effect on gastric acid secretion .

Biochemical Pathways

The biochemical pathway affected by Famoxon involves the histamine H2 receptor signaling pathway . When histamine binds to the H2 receptors on the gastric parietal cells, it triggers a series of reactions that lead to the production of gastric acid . By blocking these receptors, Famoxon interrupts this pathway, reducing the production of gastric acid .

Pharmacokinetics

Famoxon exhibits favorable pharmacokinetic properties. It is incompletely absorbed after oral administration, with peak serum concentrations achieved within 1 to 3 hours . Famoxon is metabolized minimally, with about 30% to 35% of the drug undergoing metabolism to form an inactive metabolite . Approximately 25% to 30% of an oral dose and 65% to 70% of an intravenous dose are excreted unchanged in the urine . The elimination half-life of Famoxon is between 2.5 to 3.5 hours .

Result of Action

The molecular and cellular effects of Famoxon’s action primarily involve the reduction of gastric acid secretion . By inhibiting the histamine H2 receptors on the gastric parietal cells, Famoxon prevents the cells from producing gastric acid in response to histamine stimulation . This results in a decrease in gastric acidity, which can help to alleviate symptoms associated with conditions such as duodenal ulcers, benign gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome .

Action Environment

The action, efficacy, and stability of Famoxon can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of Famoxon, potentially reducing its bioavailability . Additionally, factors such as pH levels and the presence of other medications can also impact the effectiveness and stability of Famoxon . Therefore, it is important for these factors to be considered when administering Famoxon.

Propiedades

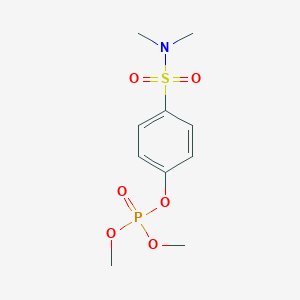

IUPAC Name |

[4-(dimethylsulfamoyl)phenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16NO6PS/c1-11(2)19(13,14)10-7-5-9(6-8-10)17-18(12,15-3)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSHKKZZKAZVCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)OP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16NO6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041967 | |

| Record name | Famphur O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Famoxon | |

CAS RN |

960-25-8 | |

| Record name | Famphur oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Famoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famphur O-analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880AQ78083 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

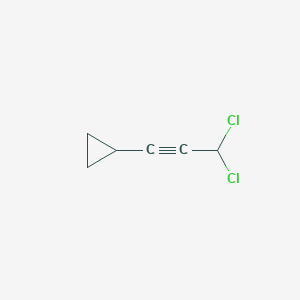

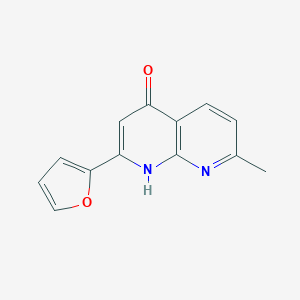

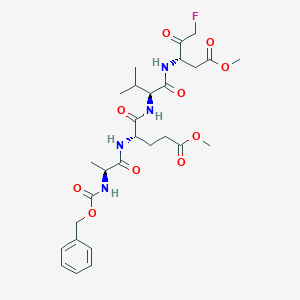

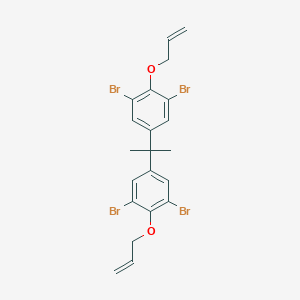

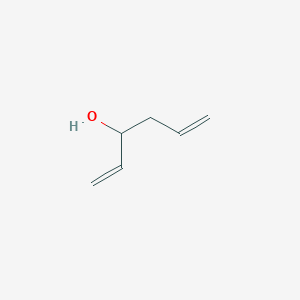

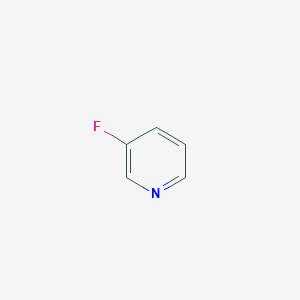

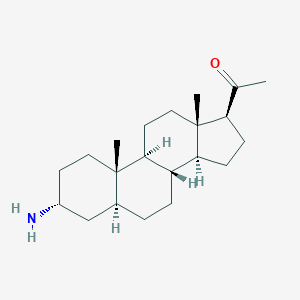

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

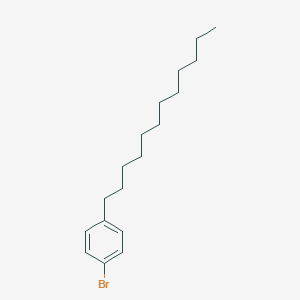

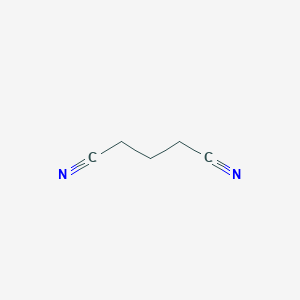

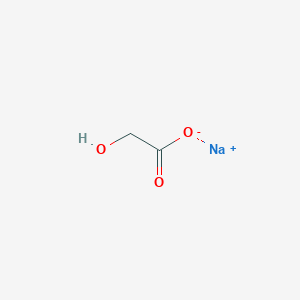

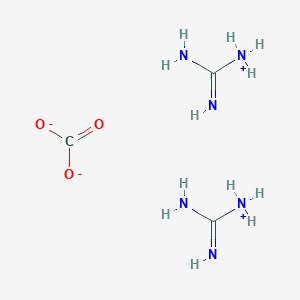

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)